molecular formula C24H19ClFN3O4 B2615045 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-4-fluorobenzyl)oxy)phenol CAS No. 903870-67-7

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-4-fluorobenzyl)oxy)phenol

Número de catálogo: B2615045
Número CAS: 903870-67-7
Peso molecular: 467.88
Clave InChI: VUQLBFQNBILEPB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound, with the molecular formula C24H20ClFN3O4, features a pyrimidine core substituted at the 4-position with a 2-amino-5-(4-methoxyphenoxy) group and at the 5-position with a (2-chloro-4-fluorobenzyl)oxy-phenol moiety . Its structural complexity arises from the combination of electron-donating (methoxy) and electron-withdrawing (chloro, fluoro) groups, which influence its physicochemical properties and biological interactions. The compound’s IUPAC name is 2-[2-azanyl-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol, and its SMILES code is COC1=CC=C(C=C1)OC2=NC(=NC(=C2)N)C3=C(C=CC(=C3)OC(C4=C(C(=CC=C4)Cl)F))O .

The molecule’s 3D geometry, characterized by planar pyrimidine and aromatic rings, facilitates interactions with biological targets, such as enzymes or receptors. Its molecular weight (477.89 g/mol) and moderate lipophilicity (predicted LogP ~3.5) suggest balanced solubility and membrane permeability, making it a candidate for therapeutic development .

Propiedades

IUPAC Name

2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O4/c1-31-16-4-6-17(7-5-16)33-22-12-28-24(27)29-23(22)19-9-8-18(11-21(19)30)32-13-14-2-3-15(26)10-20(14)25/h2-12,30H,13H2,1H3,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQLBFQNBILEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural and Substituent Analysis

The compound belongs to the diaryl pyrimidine family, which is widely explored for antiviral, antimicrobial, and anticancer applications. Key structural analogs include:

Compound Name Substituents (R1, R2) Molecular Formula Key Features
Target Compound 4-methoxyphenoxy, 2-chloro-4-fluorobenzyl C24H20ClFN3O4 Dual electron-donating/withdrawing groups; potential for enhanced binding
AP-NP Naphthalen-2-yl, phenol C20H16N3O Bulky naphthyl group; high binding affinity to hACE2-S protein
AP-3-OMe-Ph 3-methoxyphenyl, phenol C17H16N3O2 Meta-methoxy group; moderate antiviral activity
BH26527 2-bromophenoxy, 2-chloro-4-fluorobenzyl C23H16BrClFN3O3 Bromine substitution; higher molecular weight (516.75 g/mol)
BH26533 2-methoxyphenyl, 2-chloro-6-fluorobenzyl C25H18ClF4N3O3 Trifluoromethyl group; enhanced metabolic stability

Key Observations :

  • In contrast, AP-NP’s naphthyl group introduces steric bulk, which may limit solubility but increase hydrophobic binding .
  • Halogen Impact: The 2-chloro-4-fluorobenzyl group in the target compound provides dual halogenation, which is associated with improved target affinity and pharmacokinetics compared to mono-halogenated analogs like BH26536 (3-chlorobenzyl) .
  • Trifluoromethyl vs. Methoxy : Compounds like BH26533 incorporate trifluoromethyl groups, which improve metabolic stability but reduce solubility. The target compound’s methoxy group balances solubility and moderate stability .
Physicochemical and Crystallographic Properties
  • Solubility : The target compound’s LogP (~3.5) is lower than BH26533 (LogP ~4.2), suggesting better aqueous solubility due to the absence of trifluoromethyl groups .
  • Crystal Packing : highlights that fluorophenyl and methoxyphenyl substituents influence hydrogen bonding (e.g., C–H⋯O interactions). The target compound’s 2-chloro-4-fluorobenzyl group may adopt a twisted conformation, reducing crystal lattice stability compared to planar analogs .
Patent Landscape

European Patent EP2024 () describes thieno-pyrimidine derivatives with methoxy and chloro groups as MCL-1/BCL-2 inhibitors. While structurally distinct, the shared substituent motifs suggest that the target compound’s chloro-fluoro group could similarly disrupt protein-protein interactions in oncology targets .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.